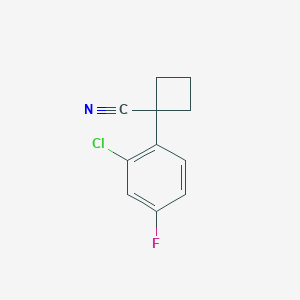

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile

Description

Properties

Molecular Formula |

C11H9ClFN |

|---|---|

Molecular Weight |

209.65 g/mol |

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H9ClFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |

InChI Key |

KOFIWRGELJIVMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C#N)C2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Materials Science: It is used in the development of new materials with specific properties.

Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.

Industry: It is employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain enzymatic activities and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be categorized based on variations in substituents, ring size, and functional groups. Below is a detailed analysis supported by data tables.

Table 1: Structural and Functional Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Features | LogP (if available) |

|---|---|---|---|---|---|

| This compound | C₁₁H₉ClFN | 209.65 | Not provided | Cyclobutane, 2-Cl-4-F substitution | N/A |

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | C₁₁H₁₀ClN | 191.66 | 28049-61-8 | Cyclobutane, 4-Cl substitution | 2.92 |

| 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile | C₁₃H₁₄ClN | 219.70 | Not provided | Cyclohexane ring, 4-Cl substitution | N/A |

| 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile | C₁₂H₁₁ClFN | 223.67 | 214262-94-9 | Cyclopentane, 2-Cl-6-F substitution | N/A |

| 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid | C₁₃H₁₄ClFO₂ | 256.69 | 214263-02-2 | Cyclohexane, carboxylic acid, 2-Cl-4-F | N/A |

Key Comparisons

The 2-Cl-6-F substitution in the cyclopentane derivative (CAS 214262-94-9) creates a sterically hindered environment, which may reduce reaction rates in nucleophilic additions compared to the target compound .

Ring Size and Conformational Flexibility

- The cyclobutane ring in the target compound imposes higher ring strain compared to cyclohexane (C₁₃H₁₄ClN) or cyclopentane (C₁₂H₁₁ClFN) analogs. This strain may enhance reactivity in ring-opening reactions or reduce thermal stability .

- The cyclohexanecarboxylic acid derivative (CAS 214263-02-2) demonstrates how ring expansion and a carboxylic acid group increase molecular weight (256.69 vs. 209.65) and polarity, likely improving water solubility .

Functional Group Impact

- The carbonitrile group (-CN) in the target compound and its analogs contributes to electron-withdrawing effects, stabilizing intermediates in synthesis. In contrast, the carboxylic acid group (-COOH) in the cyclohexane derivative introduces acidity (pKa ~4-5), enabling salt formation for pharmaceutical formulations .

Table 2: Analytical and Commercial Data

| Compound Name | Price (JPY) | Supplier Code (Kanto) | Applications/Notes |

|---|---|---|---|

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 4,800/5g | 17072-1A | HPLC analysis validated (LogP = 2.92) |

| 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid | 19,600/1g | 30496-1A | Potential use in drug intermediates |

| 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile | 20,200/5g | 30487-1A | High steric hindrance |

Biological Activity

1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a compound characterized by a cyclobutane ring and a cyano group attached to a phenyl ring with chlorine and fluorine substituents. Its structural complexity suggests potential biological activity, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is . The unique arrangement of its atoms contributes to its reactivity and interactions with biological systems, which can be crucial for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.64 g/mol |

| Structural Features | Cyclobutane ring, cyano group |

| Halogen Substituents | Chlorine, Fluorine |

Synthesis Methods

Several synthetic routes have been explored for the production of this compound, including:

- Nucleophilic Substitution : Utilizing appropriate nucleophiles to replace halogen atoms.

- Cyclization Reactions : Forming the cyclobutane ring through cyclization techniques.

- Functional Group Modifications : Altering the cyano group for enhanced biological activity.

These methods ensure the efficient production of the compound while maintaining desired purity levels.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing halogen substituents have shown enhanced inhibition of tumor cell proliferation.

- Case Study : A study on halogenated cyclobutane derivatives demonstrated that these compounds could inhibit the growth of human cancer cell lines such as A431 and BT-474, suggesting a mechanism involving interference with cell signaling pathways related to cancer progression .

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell growth and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, further supporting their potential therapeutic use.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclobutane ring, cyano group | Potentially high bioactivity |

| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, single chlorine | Less complex halogenation |

| 1-(4-Fluorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, single fluorine | Different electronic properties |

This table illustrates how the specific combination of substituents in this compound may confer distinct biological activities compared to similar compounds.

Q & A

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodology : Use chiral catalysts (e.g., Jacobsen’s catalyst) or chiral stationary phase chromatography for enantiomer separation. Monitor optical rotation and enantiomeric excess (ee) via polarimetry or chiral HPLC. Process optimization (e.g., flow chemistry) minimizes racemization during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.